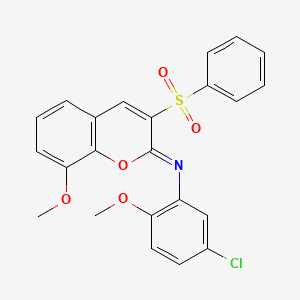
(2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-2H-chromen-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxychromen-2-imine is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a chromen-2-imine core substituted with benzenesulfonyl and methoxy groups, as well as a chloro-substituted phenyl ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-2H-chromen-2-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-2-imine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-imine structure.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Substitution with Methoxy and Chloro Groups: The methoxy and chloro groups are typically introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a strong acid, while chlorination can be performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
3-(Benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxychromen-2-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents (e.g., thionyl chloride), alkylating agents (e.g., alkyl halides), and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-(Benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxychromen-2-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.
作用機序
The mechanism by which (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-2H-chromen-2-imine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, influencing their activity and function. Specific pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
3-(Benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-chromen-2-imine: Lacks the 8-methoxy group, which may affect its reactivity and biological activity.
3-(Benzenesulfonyl)-N-(2-methoxyphenyl)-8-methoxychromen-2-imine: Lacks the chloro group, potentially altering its chemical properties and applications.
3-(Benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-chromen-2-amine: Contains an amine group instead of an imine, which can significantly change its reactivity and interaction with biological targets.
Uniqueness
The presence of both methoxy and chloro groups, along with the benzenesulfonyl and chromen-2-imine core, gives (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-2H-chromen-2-imine unique chemical properties. These include enhanced reactivity in substitution reactions and potential for diverse biological interactions, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-28-19-12-11-16(24)14-18(19)25-23-21(31(26,27)17-8-4-3-5-9-17)13-15-7-6-10-20(29-2)22(15)30-23/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLOPFUGCPBPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
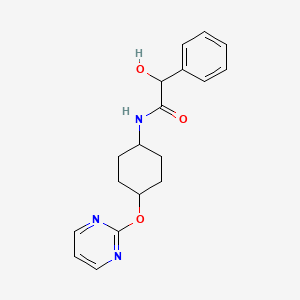
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2735914.png)
![1-(3,5-dimethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2735915.png)

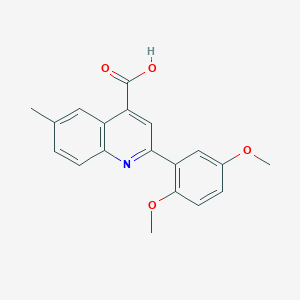
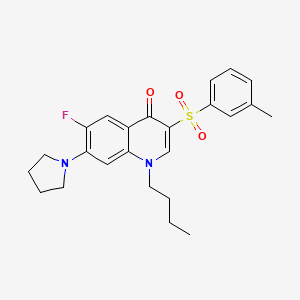
![4-{[(2-chlorophenyl)methyl]sulfanyl}-5-[2-(1H-indol-3-yl)ethyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2735921.png)
![(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2735922.png)
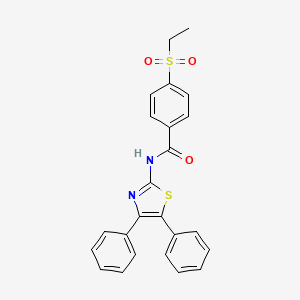
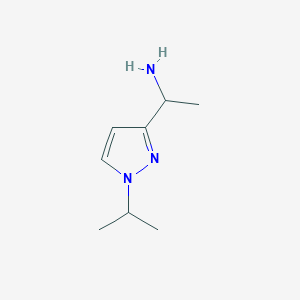
![3-butyl-8-(3-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2735928.png)
![(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2735929.png)
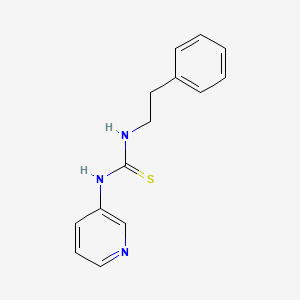
![5-Cyclopropyl-3-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2735933.png)
